molecular formula C10H15BrN4O3 B4231834 4-[2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]morpholine

4-[2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]morpholine

Cat. No.: B4231834
M. Wt: 319.16 g/mol
InChI Key: XKIOQBNICVXEQK-UHFFFAOYSA-N
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Description

The compound 4-[2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]morpholine is a synthetic organic compound that has been the subject of scientific research due to its potential applications in various fields. This compound is commonly referred to as BMEP, and it has been synthesized using different methods.

Mechanism of Action

The mechanism of action of BMEP is not fully understood. However, it has been suggested that BMEP may inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This could explain its anticancer properties.
Biochemical and Physiological Effects:
BMEP has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that BMEP inhibits the growth of cancer cells, and it has been shown to induce apoptosis (programmed cell death) in cancer cells. BMEP has also been shown to have anti-inflammatory properties, and it has been shown to inhibit the production of certain cytokines that are involved in inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of using BMEP in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities. This makes it a cost-effective compound for use in lab experiments. However, one of the limitations of using BMEP in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to design experiments that can fully elucidate its effects.

Future Directions

There are a number of future directions for research on BMEP. One area of research is in the development of new anticancer drugs. BMEP has shown promising results in vitro, and further research is needed to determine its efficacy in vivo. Another area of research is in the development of new anti-inflammatory drugs. BMEP has been shown to have anti-inflammatory properties, and it could be a potential candidate for the development of new anti-inflammatory drugs. Additionally, further research is needed to fully elucidate the mechanism of action of BMEP. This could lead to a better understanding of its effects and potential applications.
Conclusion:
In conclusion, BMEP is a synthetic organic compound that has been the subject of scientific research due to its potential applications in various fields. The synthesis of BMEP has been achieved using different methods, and it has been shown to have anticancer and anti-inflammatory properties. However, its mechanism of action is not fully understood, and further research is needed to determine its efficacy in vivo. BMEP could be a potential candidate for the development of new drugs, and there are a number of future directions for research on this compound.

Scientific Research Applications

BMEP has been the subject of scientific research due to its potential applications in various fields. One of the areas of research is in the development of new drugs. BMEP has been found to have anticancer properties, and it has been shown to inhibit the growth of cancer cells in vitro. This suggests that BMEP could be a potential candidate for the development of new anticancer drugs.

Properties

IUPAC Name

4-[2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)ethyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrN4O3/c1-8-9(11)10(15(16)17)12-14(8)3-2-13-4-6-18-7-5-13/h2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKIOQBNICVXEQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCN2CCOCC2)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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